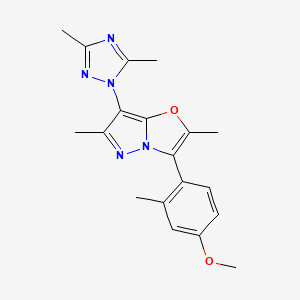
Nvs-crf38
Overview
Description
NVS-CRF38 is a novel small molecule drug developed by Novartis AG. It is a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. This compound has shown promise in the treatment of various disorders, including anxiety disorders and irritable bowel syndrome .
Scientific Research Applications
NVS-CRF38 has a wide range of scientific research applications. In chemistry, it is used to study the pharmacokinetics and metabolism of corticotropin-releasing factor receptor 1 antagonists. In biology, it helps in understanding the role of corticotropin-releasing factor receptor 1 in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating anxiety disorders and irritable bowel syndrome. Additionally, it has industrial applications in the development of new drugs targeting corticotropin-releasing factor receptor 1 .
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of NVS-CRF38 involves multiple steps. The key synthetic route includes the formation of the pyrazolo[5,1-b]oxazole core structure. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
NVS-CRF38 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in the metabolism of this compound. The major products formed from these reactions include O-desmethyl this compound and several oxygen adducts .
Comparison with Similar Compounds
NVS-CRF38 is unique compared to other corticotropin-releasing factor receptor 1 antagonists due to its high potency and oral bioavailability. Similar compounds include antalarmin and CP-154,526, which also target corticotropin-releasing factor receptor 1 but may differ in their pharmacokinetic properties and therapeutic applications. This compound’s ability to undergo metabolic switching and its deuterium replacement strategy further distinguish it from other compounds in this class .
Properties
IUPAC Name |
7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICIUGVENCLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)











![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

